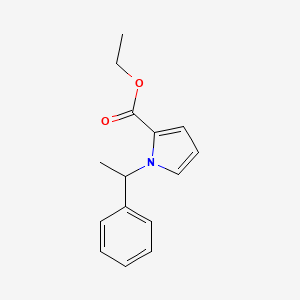

Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルは、分子式C15H17NO2を持つ有機化合物です。これは、1つの窒素原子を含む5員環芳香族ヘテロ環であるピロールの誘導体です。

準備方法

合成経路と反応条件

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルの合成は、通常、ピロール-2-カルボン酸エチルと1-フェニルエチルブロミドを塩基性条件下で反応させることを含みます。 反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中、高温で行われます .

工業生産方法

一般的なアプローチでは、ラボ環境で使用されるものと同様の合成経路が用いられる可能性が高く、連続フローリアクターやより効率的な精製技術などのスケールアップのための最適化が行われます .

化学反応の分析

反応の種類

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルは、次を含む様々な化学反応を受けることができます。

酸化: この化合物は酸化されて対応するピロール-2-カルボン酸誘導体になることがあります。

還元: 還元反応はそれを異なるピロール誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってピロール-2-カルボン酸が得られ、置換反応によって様々なN-置換ピロール誘導体が生成されます .

科学研究への応用

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルは、科学研究でいくつかの用途があります。

化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、生物学的システムの研究と、創薬における潜在的なリード化合物として使用できます。

科学的研究の応用

Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

Industry: It may be used in the production of materials with specific electronic or optical properties.

作用機序

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルの作用機序は、特に鎮静催眠薬としての役割において、中枢神経系におけるγ-アミノ酪酸(GABA)受容体との相互作用を伴います。これはこれらの受容体の活性を高め、抑制性神経伝達の増加につながり、鎮静効果をもたらします。 いくつかの関連化合物とは異なり、ステロイド合成を有意に阻害しないため、特定の医療用途においてより安全な代替手段となります .

類似の化合物との比較

類似の化合物

エトミデート: GABA受容体にも作用する鎮静催眠薬ですが、ステロイド合成阻害に関連する重大な副作用があります。

ピロール-2-カルボン酸誘導体: ピロール環に様々な置換基を持つ様々な誘導体で、それぞれユニークな特性と用途を持っています

独自性

1-(1-フェニルエチル)ピロール-2-カルボン酸エチルは、効力と安全性のバランスのとれたプロファイルが特徴です。 エトミデートなどの関連化合物の有益な特性を保持していますが、ステロイド合成を阻害するリスクが大幅に低いため、医薬品化学におけるさらなる開発に有望な候補です .

類似化合物との比較

Similar Compounds

Etomidate: A sedative hypnotic that also acts on GABA receptors but has significant side effects related to steroid synthesis inhibition.

Pyrrole-2-carboxylate derivatives: Various derivatives with different substituents on the pyrrole ring, each with unique properties and applications

Uniqueness

Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is unique due to its balanced profile of efficacy and safety. It retains the beneficial properties of related compounds like etomidate but with a significantly reduced risk of inhibiting steroid synthesis, making it a promising candidate for further development in medicinal chemistry .

特性

分子式 |

C15H17NO2 |

|---|---|

分子量 |

243.30 g/mol |

IUPAC名 |

ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |

InChIキー |

YRYOWTHHYBWOJL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。